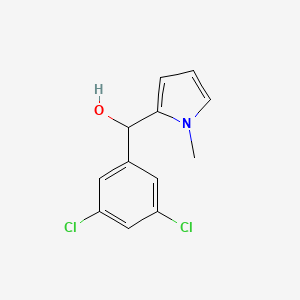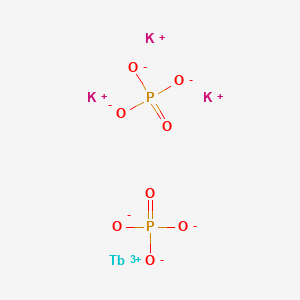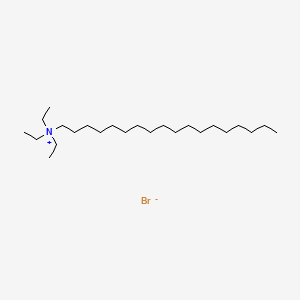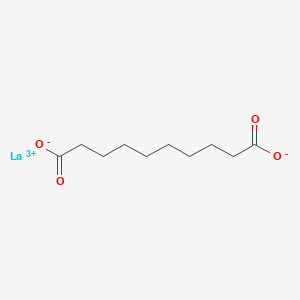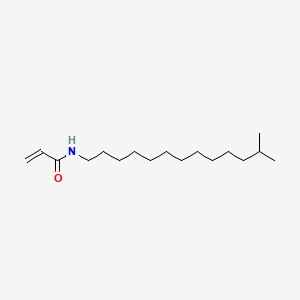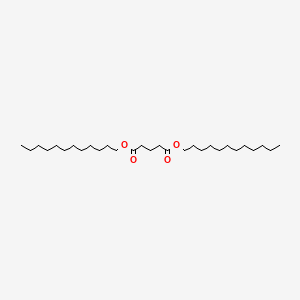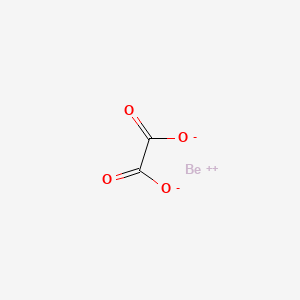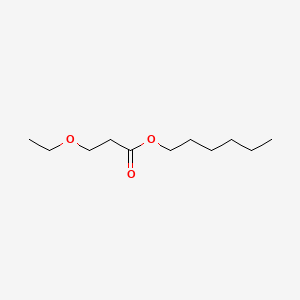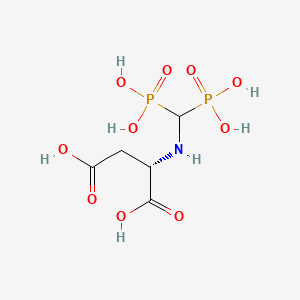
N-(Diphosphonomethyl)-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diphosphonomethyl)-L-aspartic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of L-aspartic acid, where the amino group is substituted with a diphosphonomethyl group. This modification imparts distinct characteristics to the molecule, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diphosphonomethyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with a phosphonomethylating agent. One common method is the reaction of L-aspartic acid with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: N-(Diphosphonomethyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the diphosphonomethyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The diphosphonomethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Diphosphonomethyl)-L-aspartic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Industry: It is used in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Diphosphonomethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The diphosphonomethyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to chelate metal ions also contributes to its mechanism of action, affecting processes that depend on metal cofactors.
Comparison with Similar Compounds
N-(Phosphonomethyl)-glycine (Glyphosate): A widely used herbicide with a similar phosphonomethyl group.
N-(Phosphonomethyl)-iminodiacetic acid: Another compound with a phosphonomethyl group, used in the synthesis of glyphosate.
Comparison: N-(Diphosphonomethyl)-L-aspartic acid is unique due to the presence of two phosphonomethyl groups, which enhances its ability to interact with multiple molecular targets. This distinguishes it from similar compounds like glyphosate, which has only one phosphonomethyl group. The additional phosphonomethyl group in this compound provides greater versatility in its applications and potential biological effects.
Properties
CAS No. |
70008-50-3 |
|---|---|
Molecular Formula |
C5H11NO10P2 |
Molecular Weight |
307.09 g/mol |
IUPAC Name |
(2S)-2-(diphosphonomethylamino)butanedioic acid |
InChI |
InChI=1S/C5H11NO10P2/c7-3(8)1-2(4(9)10)6-5(17(11,12)13)18(14,15)16/h2,5-6H,1H2,(H,7,8)(H,9,10)(H2,11,12,13)(H2,14,15,16)/t2-/m0/s1 |
InChI Key |
SHEYGLXRBDREIE-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


